7-bromo-5-nitro-1H-indole
Overview
Description
The compound "7-bromo-5-nitro-1H-indole" is a derivative of indole, which is a heterocyclic aromatic organic compound. This derivative is characterized by the presence of a bromine atom at the seventh position and a nitro group at the fifth position on the indole ring. Indole derivatives are of significant interest due to their diverse biological activities and their use as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of indole derivatives can involve various strategies, including the Friedel–Crafts alkylation. For instance, asymmetric Friedel–Crafts alkylation of indoles with (Z)-1-bromo-1-nitrostyrenes has been reported, which is catalyzed by bis-cyclometalated iridium complexes. This method emphasizes the importance of the bromo functional group for achieving high asymmetric induction and the synthesis of chiral indole-containing products .
Molecular Structure Analysis
The molecular structure of indole derivatives, such as 5-bromo-1H-indole-3-carbaldehyde, has been characterized by X-ray single crystal diffraction. The analysis of the crystal structure can reveal short intermolecular connections and provide insights into atom-to-atom interactions . Additionally, the crystal structure of 5-bromo-7-nitroindoline, a closely related compound, has been determined, showing the orientation of the bromine and nitro groups in relation to the indole ring .
Chemical Reactions Analysis
Indoles, including those with substituents at the 5- and 7-positions, can undergo nitration reactions in strongly acidic media. The nitration typically results in the introduction of a nitro group at the 6-position, and the structures of the products can be confirmed using various spectroscopic techniques .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be studied using spectroscopic and thermal analysis tools. For example, the thermal stability of a compound derived from 5-bromo-1H-indole-3-carbaldehyde was found to be good up to 215°C. The electronic spectra, molecular orbital energy level diagrams, and molecular electrostatic potential maps can be assigned and explored based on TD-DFT results. Additionally, NMR chemical shifts can be computed and compared using the GIAO method .
Scientific Research Applications
Synthesis and Chemical Properties
A study by Sanz, Guilarte, and Perez (2009) demonstrated a straightforward selective synthesis of 2-substituted C5-, C6-, and C7-nitro- or amino-indoles, including the first synthesis of 7-amino-5-nitro-2-substituted indoles, from 2-halonitroanilines. This method varies the solvent used in the tandem Sonogashira coupling/heteroannulation reaction to obtain these derivatives, underscoring the chemical versatility of nitro-substituted indoles like 7-bromo-5-nitro-1H-indole (Sanz, Guilarte, & Perez, 2009).
Metal-Templated Asymmetric Catalysis
Huang et al. (2016) reported on the asymmetric Friedel–Crafts alkylation of indoles with (Z)-1-bromo-1-nitrostyrenes, facilitated by hydrogen bond interactions with bis-cyclometalated iridium complexes. This process not only highlights the role of the bromo functional group in achieving high asymmetric induction but also in affording chiral indole-containing products which are valuable intermediates for synthesizing chiral indole building blocks (Huang et al., 2016).
Nanoparticle Formation
Singh and Ansari (2017) synthesized nanoparticles of 3-styrylindoles, including 3-(4-nitrostyryl)-5-bromo-1H-indole, by the re-precipitation method. These nanoparticles exhibited varying fluorescence spectra, suggesting the potential use of 7-bromo-5-nitro-1H-indole derivatives in the development of new materials with unique optical properties (Singh & Ansari, 2017).
Crystal Structure and Interaction Analysis
Errossafi et al. (2015) conducted a study on the crystal structure of a compound derived from 5-methyl-7-nitro-1H-indole-2-carbohydrazide, providing insights into the molecular configuration and intermolecular interactions of derivatives of 7-bromo-5-nitro-1H-indole. This research aids in understanding the solid-state properties of these compounds and their potential applications in materials science (Errossafi et al., 2015).
Safety And Hazards
properties
IUPAC Name |
7-bromo-5-nitro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJOZTUJVYCOMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397478 | |
Record name | 7-bromo-5-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-5-nitro-1H-indole | |
CAS RN |
87240-07-1 | |
Record name | 7-Bromo-5-nitro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87240-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-bromo-5-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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